Lipophilicity Modulation Through Dual N-Methylation: XLogP3 Shift of +0.4 Units vs. Primary Carboxamide Analog
The target compound (free base, CID 130159746) exhibits a computed XLogP3 of 0.2, representing a +0.4 log unit increase over the primary carboxamide comparator 1-(methylamino)cyclopentane-1-carboxamide (CID 60795348, XLogP3 = -0.2) [1]. This lipophilicity gain is directly attributable to the N-methylation of the carboxamide, which eliminates a hydrogen-bond donor and reduces solvation free energy. In drug discovery campaigns targeting CNS penetration, a ΔXLogP3 of +0.4 can translate to a measurable increase in passive membrane permeability, as predicted by the Lipinski rule-of-five framework [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 (PubChem CID 130159746, free base) |
| Comparator Or Baseline | 1-(Methylamino)cyclopentane-1-carboxamide (CAS 1179878-43-3, CID 60795348): XLogP3 = -0.2 |
| Quantified Difference | ΔXLogP3 = +0.4 log units (2.5-fold increase in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.04.14 |
Why This Matters
This quantifiable lipophilicity difference alters predicted ADME properties and provides a rational basis for selecting this compound over the primary amide analog when designing CNS-penetrant or membrane-permeable peptidomimetics.
- [1] PubChem CID 130159746 vs. CID 60795348: Comparative XLogP3 values, U.S. National Library of Medicine, Accessed 2026. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
